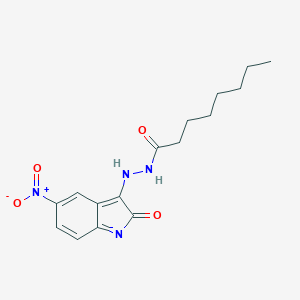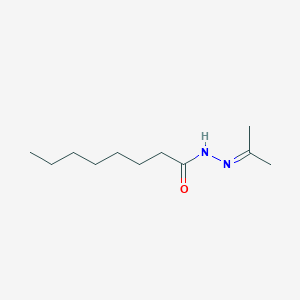![molecular formula C12H14FNO4S B229675 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline](/img/structure/B229675.png)
1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline, also known as FMPS, is a chemical compound that belongs to the family of sulfonyl-containing amino acids. FMPS has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and other bioactive molecules.
Wissenschaftliche Forschungsanwendungen
1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline has been studied for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors. One of the most promising applications of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline is in the development of inhibitors for the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline has been shown to inhibit DPP-4 activity in vitro and in vivo, making it a potential lead compound for the development of new anti-diabetic drugs.
Wirkmechanismus
The mechanism of action of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline as a DPP-4 inhibitor involves the binding of the compound to the active site of the enzyme, preventing it from cleaving the incretin hormones GLP-1 and GIP. This results in increased levels of these hormones in the bloodstream, which in turn stimulates insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline has been shown to have a number of biochemical and physiological effects, particularly in the context of its role as a DPP-4 inhibitor. In addition to its effects on blood glucose levels, 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline as a research tool is its specificity for DPP-4, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline and related compounds. One area of interest is the development of more potent and selective DPP-4 inhibitors based on the structure of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline. Another potential direction is the investigation of the anti-inflammatory and anti-oxidant properties of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline, which may have applications in the treatment of a range of diseases. Finally, 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline and related compounds may also have applications in the development of other bioactive molecules, such as enzyme inhibitors or receptor agonists.
Synthesemethoden
1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline can be synthesized through a multi-step process that involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with proline. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the resulting product is purified through column chromatography. The yield of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline can be improved by using different reaction conditions, such as changing the solvent or the reaction temperature.
Eigenschaften
Molekularformel |
C12H14FNO4S |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14FNO4S/c1-8-7-9(4-5-10(8)13)19(17,18)14-6-2-3-11(14)12(15)16/h4-5,7,11H,2-3,6H2,1H3,(H,15,16) |
InChI-Schlüssel |
QPVUESRDZRJKBA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2C(=O)O)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(1-isobutyl-1H-benzimidazol-2-yl)methylene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B229594.png)

![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
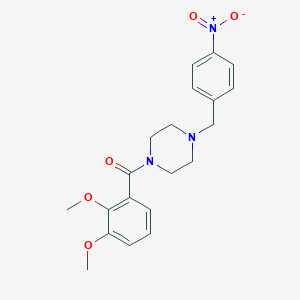
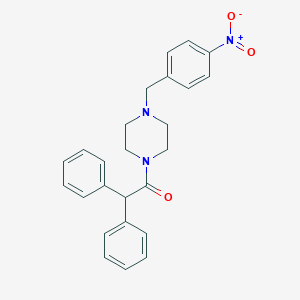
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)

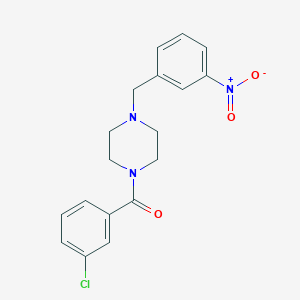
![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)

